Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate
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Overview
Description
Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction using thiophene-2-carboxylic acid or its derivatives.
Oxidation: The oxo group is introduced through an oxidation reaction, often using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiophene group can undergo electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-(thiophen-2-yl)acetate: Similar structure but lacks the piperidine ring.
2-(Thiophen-2-yl)piperidine: Similar structure but lacks the oxo group and ester functionality.
Thiophene-2-carboxylic acid: Contains the thiophene group but lacks the piperidine ring and ester functionality.
Uniqueness
Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate is unique due to its combination of a piperidine ring, thiophene group, and oxo group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO3S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-thiophen-2-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C12H15NO3S/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 |
InChI Key |
CVBSGKJYZVEQJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=CS2 |
Origin of Product |
United States |
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